1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea
Description
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by three key structural motifs:
- 2-Methoxyethyl group: Enhances solubility and modulates pharmacokinetics.
- Thiophen-2-yl group: A heterocyclic moiety that influences electronic properties and bioactivity.
This compound belongs to a broader class of aryl/heteroaryl ureas, which are widely studied for their biological activities, including anticancer and enzyme inhibitory effects .
Properties
IUPAC Name |
1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-9-8-17(11-12-4-6-15-7-5-12)14(18)16-13-3-2-10-20-13/h2-7,10H,8-9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLYJSZGBTMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 291.37 g/mol |
| CAS Number | 1903619-49-7 |
The structure includes a thiophene ring, a pyridine moiety, and a urea functional group, which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-methoxyethylamine with pyridin-4-ylmethyl isocyanate and thiophen-2-ylmethylamine under controlled conditions. The general reaction scheme is as follows:
- Step 1: React 2-methoxyethylamine with pyridin-4-ylmethyl isocyanate in a suitable solvent like dichloromethane.
- Step 2: Introduce thiophen-2-ylmethylamine to form the final compound through amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiophene and pyridine rings enhances its binding affinity and selectivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, including:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (non-small lung) | 1.7 |
| RPMI-8226 (leukemia) | 21.5 |
| OVCAR-4 (ovarian cancer) | 25.9 |
| PC-3 (prostate cancer) | 28.7 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Streptococcus pyogenes | 0.5 - 1 |
This antimicrobial efficacy highlights its potential use in treating bacterial infections.
Case Studies
- Study on Anticancer Activity: A study published in Nature reported that a related thiourea compound demonstrated potent anticancer effects across multiple cell lines with low toxicity to normal cells, indicating a promising therapeutic profile for further development .
- Antimicrobial Evaluation: Another investigation found that compounds similar to this compound showed effective inhibition of bacterial DNA gyrase, suggesting a mechanism for their antibacterial action .
Comparison with Similar Compounds
Urea Derivatives with Pyridinylmethyl Substituents
Key Insights :
Thiophene-Containing Ureas
Key Insights :
Methoxyethyl-Substituted Compounds
Key Insights :
- The methoxyethyl group in cationic imidazolium compounds (e.g., 5m) improves solubility but introduces positive charge, unlike the neutral urea backbone of the target compound .
- Neutral ureas (target compound) may exhibit better membrane permeability than charged analogs .
Structural and Functional Implications
- Electronic Effects : The thiophen-2-yl group in the target compound likely enhances electron delocalization compared to phenyl or pyridinyl substituents in analogs .
- Solubility vs. Bioactivity : Methoxyethyl and pyridinylmethyl groups balance hydrophilicity, whereas analogs with thioether or cationic cores prioritize target affinity over solubility .
- Biological Targets : Urea derivatives with pyridinylmethyl groups often target kinases or growth factor receptors, while thiophene-containing analogs may interact with DNA or enzymes like topoisomerases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea, and how can purity be maximized during purification?
- Methodology : Multi-step synthesis typically involves coupling methoxyethyl, pyridinylmethyl, and thiophene precursors via urea bond formation. Key steps:
- Step 1 : React 2-methoxyethylamine with a pyridin-4-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Introduce the thiophene moiety via carbodiimide-mediated urea coupling (e.g., using EDCI or DCC in dichloromethane) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reactions with TLC or HPLC .
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Approach :
- NMR : Assign peaks for methoxyethyl protons (δ 3.3–3.5 ppm), pyridine aromatic protons (δ 8.5–8.7 ppm), and thiophene protons (δ 6.9–7.2 ppm). Confirm urea NH protons (δ 5.5–6.0 ppm, broad) .
- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., DMSO) to resolve 3D conformation and hydrogen-bonding patterns .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~362.15 g/mol) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Screening Strategy :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphatases using fluorogenic substrates .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data Interpretation : Address conflicting results (e.g., high enzyme inhibition but low cytotoxicity) by verifying target engagement via cellular thermal shift assays (CETSA) .
Advanced Research Questions
Q. What computational strategies predict binding affinity with biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrogen bonding with urea and π-π stacking with pyridine) .
- QSAR Modeling : Train models on thiophene-containing urea derivatives to correlate substituent effects (e.g., methoxyethyl chain length) with activity .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., Asp831 in EGFR) .
Q. How does the thiophene ring influence reactivity and biological interactions compared to other heterocycles?
- Reactivity : Thiophene’s electron-rich nature facilitates electrophilic substitution (e.g., bromination at the 5-position) and oxidation to sulfones, altering solubility and target selectivity .
- Biological Interactions : Thiophene enhances π-stacking with aromatic residues (e.g., Phe723 in VEGFR2) and improves metabolic stability versus furan analogs .
- Comparative Data :
| Heterocycle | LogP | IC₅₀ (EGFR, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Thiophene | 2.8 | 12.3 | 45 |
| Furan | 2.1 | 28.9 | 22 |
Q. How should stability studies be designed to assess suitability for formulation?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via PXRD .
- Light Sensitivity : Expose to UV (365 nm) for 48h; quantify photodegradation products .
- Key Parameters :
| Condition | Degradation Threshold | Recommended Storage |
|---|---|---|
| pH < 3.0 | >15% degradation | pH 6.8 buffer |
| Temperature > 30°C | Loss of crystallinity | 2–8°C, desiccated |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
